molecular formula C20H20ClF3N2O3S B11342157 1-(benzylsulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-(benzylsulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11342157
M. Wt: 460.9 g/mol
InChI Key: LXCHWTZPZZGFPP-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide is a complex organic compound known for its significant applications in medicinal chemistry. This compound features a piperidine ring substituted with a phenylmethanesulfonyl group and a carboxamide group, along with a 4-chloro-3-(trifluoromethyl)phenyl moiety. Its unique structure imparts specific chemical properties that make it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves multiple steps. One common route starts with the preparation of the 4-chloro-3-(trifluoromethyl)phenyl isocyanate intermediate. This intermediate is then reacted with a piperidine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of non-chlorinated organic solvents and temperatures ranging from 20°C to 60°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as receptors and enzymes. For instance, it may activate histone acetyltransferase activity, leading to alterations in chromatin structure and gene expression . This mechanism is crucial in understanding its potential therapeutic applications and effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide is unique due to its combination of a piperidine ring with a phenylmethanesulfonyl group and a carboxamide group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .

Properties

Molecular Formula

C20H20ClF3N2O3S

Molecular Weight

460.9 g/mol

IUPAC Name

1-benzylsulfonyl-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H20ClF3N2O3S/c21-18-7-6-16(12-17(18)20(22,23)24)25-19(27)15-8-10-26(11-9-15)30(28,29)13-14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2,(H,25,27)

InChI Key

LXCHWTZPZZGFPP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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